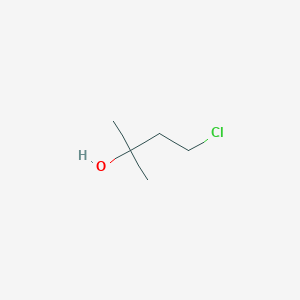

4-Chloro-2-methyl-2-butanol

Description

Overview of Halogenated Tertiary Alcohols in Synthetic Chemistry and Chemical Biology

Halogenated alcohols are chemical compounds containing a hydroxyl (-OH) group and at least one halogen atom (such as chlorine, bromine, or iodine) attached to a carbon skeleton. chemistrywithdrsantosh.com The halogenation of alcohols, which involves replacing the hydroxyl group with a halogen, is a fundamental transformation in organic chemistry. chemistrywithdrsantosh.com This process opens up a multitude of reaction possibilities, making halogenated alcohols, including the tertiary variants, crucial intermediates for synthesizing a wide range of other organic compounds. chemistrywithdrsantosh.com

In synthetic chemistry, the conversion of alcohols to alkyl halides is a common strategy. chemistrywithdrsantosh.com For tertiary alcohols, this transformation can be achieved by reaction with hydrogen halides, such as concentrated hydrochloric acid, at room temperature. savemyexams.comchemguide.co.uk While primary and secondary alcohols often react via an SN2 mechanism, tertiary alcohols typically proceed through an SN1 mechanism. chemistrywithdrsantosh.com However, traditional methods like the Appel reaction are not always effective for tertiary alcohols. acs.orgnih.gov More recent and efficient methods have been developed for the deoxygenative halogenation of alcohols, including tertiary ones, using reagent systems like Ph3P/XCH2CH2X (where X is a halogen), which offer mild reaction conditions and a broad substrate scope. acs.org These halogenated intermediates are highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.org

The presence of a halogen atom can provide unique opportunities for innovation in synthesis. nih.gov In the realm of chemical biology, which involves the application of chemical techniques to study and manipulate biological systems, halogenated compounds are of significant interest. Many naturally occurring molecules contain halogens, and these atoms can profoundly influence a molecule's biological activity. acs.org Synthetic halogenated alcohols serve as building blocks for creating complex molecules that can be used as probes to study biological processes or as potential therapeutic agents. nih.gov The ability to stereoselectively introduce a halogen atom is particularly critical when synthesizing bioactive molecules where the halogen is part of a stereocenter. nih.gov

Significance of 4-Chloro-2-methyl-2-butanol as a Research Subject

This compound, a member of the chlorinated tertiary alcohol family, is recognized as a useful compound in organic synthesis. chemicalbook.comcymitquimica.comlookchem.com Its specific structure, featuring a tertiary alcohol and a primary chloride, makes it an interesting substrate for studying various reaction mechanisms.

Detailed research has been conducted on the reactions of this compound with bases like aqueous sodium hydroxide (B78521) and with amines such as isopropyl amine. researchgate.netumich.edu These studies reveal a competition between several reaction pathways:

Intramolecular Substitution (SNi): The compound can undergo ring closure to form 2,2-dimethyloxetane (B3031686). This reaction is particularly dominant in its reaction with isopropyl amine. researchgate.netumich.edu

Bimolecular Substitution (SN2): Direct substitution of the chlorine atom by a nucleophile. researchgate.net

Elimination Reactions: Fragmentation of the molecule can also occur. researchgate.net

One study found that the reaction of this compound with aqueous sodium hydroxide is dominated by intramolecular substitution (SNi), which accounts for 74% of the reaction, followed by bimolecular substitution (SN2) at 12% and 1,4-elimination (fragmentation) at 11%. researchgate.netumich.edu The rate of ring closure to form oxetanes is notably faster for this compound compared to other similar chlorohydrins like 3-chloro-1-propanol. researchgate.net This enhanced reactivity is attributed to the +I-effect (inductive effect) of the methyl groups and favorable conformational factors in the intermediate chloroalkoxy anion that promote the SNi reaction. researchgate.net

The reaction with isopropyl amine also proceeds predominantly via an SNi mechanism, initially forming 2,2-dimethyloxetane, which then reacts further to yield 4-isopropylamino-2-butanol. researchgate.netumich.edu This contrasts with the reaction of a related secondary chloride, 3-chloro-1-butanol, which reacts with isopropyl amine through a direct SN2 mechanism. umich.edu

Table 1: Reaction Pathways of this compound with NaOH(aq) researchgate.netumich.edu

| Reaction Type | Mechanism | Product Type | Contribution |

|---|---|---|---|

| Intramolecular Substitution | SNi | Cyclic Ether (Oxetane) | 74% |

| Bimolecular Substitution | SN2 | Substitution Product | 12% |

| Elimination | E1,4 | Fragmentation Products | 11% |

Historical Context of Related Chlorinated Butanol Derivatives in Organic Synthesis

The synthesis and use of butanol and its derivatives have a rich history. While the production of n-butanol via acetone-butanol-ethanol (ABE) fermentation was discovered in the 19th century and scaled up during World War I, chemical synthesis routes became dominant by the 1950s. nih.gov An early industrial method for producing pentanols, known as the Sharples process, involved the chlorination of pentanes followed by hydrolysis. ecoinvent.org Although this process has been largely superseded by oxo synthesis, it highlights the historical use of chlorination as a key step in alcohol production. ecoinvent.org

The study of chlorinated butanol derivatives has been instrumental in understanding fundamental organic reaction mechanisms. For instance, comparing the reactivity of different isomers, such as 4-chloro-2-butanol and 3-chloro-1-butanol, has provided insights into how the position of the chloro and hydroxyl groups influences reaction outcomes (e.g., substitution vs. elimination). researchgate.netumich.edu While 4-chloro-2-butanol favors intramolecular substitution to form a cyclic ether, 3-chloro-1-butanol is dominated by elimination reactions. researchgate.net

The synthesis of chlorinated alcohols has traditionally involved reagents like phosphorus(V) chloride (PCl5) or thionyl chloride (SOCl2). chemistrywithdrsantosh.comsavemyexams.com The reaction with PCl5 is vigorous and has been used as a qualitative test for the hydroxyl group. savemyexams.com The use of tert-butyl hypochlorite (B82951) as a chlorinating agent for various organic molecules, including the synthesis of chlorinated indole (B1671886) derivatives, also forms part of the broader context of using chlorinated reagents in organic synthesis. mdpi.comnih.gov These historical and ongoing studies of chlorinated alcohols and their synthesis provide the foundational knowledge upon which the specific investigation of compounds like this compound is built.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODFUQIUARVWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338232 | |

| Record name | 4-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-88-2 | |

| Record name | 4-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Methyl 2 Butanol

Synthetic Routes

The conversion of tertiary alcohols to alkyl halides is efficiently achieved through reactions with hydrogen halides. In the case of producing 4-chloro-2-methyl-2-butanol, the reaction of 2-methyl-2-butanol (B152257) with hydrochloric acid is a classic example of a substitution nucleophilic unimolecular (SN1) reaction. chemistrysteps.comadichemistry.com

Nucleophilic Substitution Reactions for Halogenation of Tertiary Alcohols

Tertiary alcohols, such as 2-methyl-2-butanol, readily undergo nucleophilic substitution reactions with hydrogen halides. chemistrysteps.comadichemistry.com The steric hindrance around the tertiary carbon atom prevents the backside attack required for a substitution nucleophilic bimolecular (SN2) mechanism. chemistrysteps.com Consequently, the reaction proceeds through a stepwise SN1 mechanism. chemistrysteps.comadichemistry.com

The reaction between 2-methyl-2-butanol and concentrated hydrochloric acid follows a three-step SN1 mechanism. adichemistry.com This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed. chemistrysteps.com

The initial step in the SN1 reaction is the protonation of the hydroxyl (-OH) group of 2-methyl-2-butanol by the hydrochloric acid. adichemistry.comopenochem.org The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the hydrochloric acid, forming an alkyloxonium ion. adichemistry.com This is a rapid and reversible acid-base reaction. The hydroxyl group itself is a poor leaving group; however, its protonation converts it into a water molecule, which is an excellent leaving group. adichemistry.comchemistrysteps.com

| Factor | Description |

|---|---|

| Inductive Effect | Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it. A tertiary carbocation has three such groups. |

| Hyperconjugation | The overlap of the empty p-orbital of the carbocation with adjacent C-H or C-C sigma bonds allows for delocalization of the positive charge, which increases stability. |

The final step of the mechanism is the rapid nucleophilic attack of the chloride ion (Cl⁻) on the carbocation. adichemistry.com The chloride ion, being a nucleophile, donates a pair of electrons to the positively charged carbon atom, forming a new carbon-chlorine covalent bond. adichemistry.com This results in the final product, this compound. adichemistry.com Since the carbocation is planar, the chloride ion can attack from either face, which can lead to a racemic mixture if the starting alcohol is chiral. byjus.com

The SN1 pathway for the halogenation of tertiary alcohols contrasts with the SN2 mechanism often observed in certain aspects of halohydrin chemistry. Halohydrins are compounds that contain both a halogen and a hydroxyl group on adjacent carbon atoms. jove.com

One key example is the formation of halohydrins from alkenes. In this reaction, the alkene's double bond first attacks a halogen (e.g., Br₂), forming a cyclic halonium ion intermediate. jove.com Water, acting as a nucleophile, then attacks one of the carbons of the halonium ion in a backside attack, which is characteristic of an SN2 reaction. jove.com This attack opens the three-membered ring to form the halohydrin. jove.com

Another relevant SN2 pathway in halohydrin chemistry is the intramolecular formation of epoxides. byjus.com When a halohydrin is treated with a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen in an SN2 fashion to displace the halide and form an epoxide ring. youtube.com

| Characteristic | SN1 (e.g., Halogenation of Tertiary Alcohols) | SN2 (e.g., in Halohydrin Chemistry) |

|---|---|---|

| Number of Steps | Two (or more) steps | One concerted step |

| Intermediate | Carbocation | Transition state |

| Rate Law | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Stereochemistry | Racemization (if chiral center is involved) | Inversion of configuration |

| Substrate Structure | Favored by tertiary substrates | Favored by primary and secondary substrates |

SN1 Reaction Mechanisms: From 2-Methyl-2-butanol with Hydrochloric Acid

Other Halogenation Methods (e.g., Thionyl Chloride, Phosphorus Tribromide on Alcohol Precursors)

The conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis, and reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed for this purpose, particularly for primary and secondary alcohols. researchgate.net These methods are often preferred over the use of hydrohalic acids because they typically proceed under milder conditions and can prevent the carbocation rearrangements that may occur with acid-catalyzed reactions. pbworks.com

In the context of synthesizing this compound, a suitable precursor would be 2-methylbutane-1,4-diol. The primary hydroxyl group at the C-4 position can be selectively converted to a chloride, leaving the tertiary hydroxyl group at the C-2 position intact.

Thionyl Chloride (SOCl₂): The reaction of a primary alcohol with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion, either from the reagent itself or from a co-solvent like pyridine, then displaces the chlorosulfite group via an Sₙ2 mechanism. masterorganicchemistry.com This backside attack results in an inversion of configuration at the carbon center, though this is not relevant when starting with an achiral primary alcohol. masterorganicchemistry.comyoutube.com The reaction is often carried out in the presence of a base such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct. masterorganicchemistry.com

Phosphorus Tribromide (PBr₃): Similarly, PBr₃ is effective for converting primary and secondary alcohols into alkyl bromides. While not used for chlorination, the mechanism is analogous and involves the alcohol's oxygen atom attacking the phosphorus, displacing a bromide ion. This newly freed bromide ion then acts as a nucleophile in an Sₙ2 reaction, attacking the carbon and displacing the now-activated oxygen group. masterorganicchemistry.com For chlorination, related phosphorus reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can be used.

These reactions are highly effective for primary alcohols, making them suitable for the selective halogenation of a diol precursor like 2-methylbutane-1,4-diol.

| Reagent | Typical Mechanism on 1°/2° Alcohols | Common Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Sₙ2 | SO₂, HCl | Gaseous byproducts are easily removed. |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | H₃PO₃ | High yields for primary and secondary bromides. |

| Concentrated HCl | Sₙ2 (for 1°), Sₙ1 (for 2°/3°) | H₂O | Inexpensive reagent. Effective for tertiary alcohols. pbworks.com |

Synthesis from Related Chlorinated Precursors (e.g., 4-Chloro-2-butanol)

An alternative and powerful strategy for constructing this compound involves starting with a simpler chlorinated precursor and building the molecule's carbon skeleton. A plausible two-step pathway begins with the oxidation of 4-chloro-2-butanol to the corresponding ketone, 4-chloro-2-butanone (B110788), followed by the addition of a methyl group using a Grignard reagent.

Oxidation of 4-Chloro-2-butanol: The secondary alcohol, 4-chloro-2-butanol, can be oxidized to 4-chloro-2-butanone using a variety of standard oxidizing agents. Mild oxidants such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used to convert secondary alcohols to ketones without over-oxidation or side reactions involving the alkyl chloride.

Grignard Reaction with 4-Chloro-2-butanone: The resulting ketone, 4-chloro-2-butanone, serves as an electrophile for a Grignard reaction. lookchem.com The addition of methylmagnesium chloride or methylmagnesium bromide (CH₃MgCl or CH₃MgBr) to the carbonyl carbon of the ketone forms a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final product, the tertiary alcohol this compound. libretexts.org This method is particularly effective for creating tertiary alcohols. libretexts.org

Synthesis through Functional Group Interconversion on Butanol Scaffold

The concept of functional group interconversion (FGI) is central to the synthetic strategies discussed. FGI refers to the process of converting one functional group into another, and it is a cornerstone of retrosynthetic analysis and pathway design. The syntheses of this compound provide clear examples of this principle.

Alcohol to Alkyl Halide: The conversion of 2-methylbutane-1,4-diol to the target compound using thionyl chloride is a direct FGI, specifically changing a hydroxyl group (-OH) into a chloro group (-Cl). researchgate.net

Alcohol to Ketone to Tertiary Alcohol: The pathway starting from 4-chloro-2-butanol showcases a sequence of FGIs on the butanol scaffold. First, a secondary alcohol is converted to a ketone (-CH(OH)- → -C(=O)-). This is followed by a Grignard reaction, which transforms the ketone functional group into a tertiary alcohol (-C(=O)- → -C(OH)CH₃-). libretexts.org

These FGI strategies allow chemists to manipulate a basic carbon skeleton, like that of butanol, to introduce the required functional groups and achieve the desired molecular architecture.

Reaction Conditions and Yield Optimization

Influence of Acid Concentration and Temperature

In reactions involving acids, such as the conversion of an alcohol to an alkyl chloride using concentrated HCl, both acid concentration and temperature are paramount. For this Sₙ1 reaction, a high concentration of acid is necessary to protonate the alcohol's hydroxyl group, transforming it into a much better leaving group (H₂O). pbworks.comreddit.com Without sufficient protonation, the reaction will not proceed efficiently.

Temperature plays a crucial role in reaction kinetics. For Sₙ1 reactions, moderate temperatures are often sufficient to overcome the activation energy for carbocation formation. youtube.com In the synthesis of 4-chloro-2-butanone from 4-hydroxy-2-butanone (B42824) using thionyl chloride, a specific temperature profile is employed: initial cooling to -5°C during reagent addition, followed by holding at room temperature, and finally heating to 60°C to drive the reaction to completion. google.com This careful temperature control helps to manage the exothermic nature of the initial steps and ensure a high yield of the desired product.

Catalytic Approaches in Synthesis

The efficiency of many synthetic transformations can be significantly improved through the use of catalysts.

In the chlorination of alcohols using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. youtube.com DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent, thereby accelerating the reaction. commonorganicchemistry.com Lewis acids, such as titanium (IV) chloride (TiCl₄) or zinc chloride, can also be used as catalysts. youtube.com For example, catalytic TiCl₄ has been shown to promote the chlorination of alcohols with SOCl₂, proceeding rapidly even at low temperatures and often with a high degree of stereoretention. nih.gov

More advanced catalytic systems are also being developed. For instance, biocatalysis using enzymes like halohydrin dehalogenases or haloperoxidases offers highly selective methods for halogenation under mild, environmentally friendly conditions. researchgate.netrsc.org These enzymes can catalyze the formation of haloalcohols with high regio- and enantioselectivity, representing a promising frontier in synthetic chemistry. nih.govresearchgate.net

| Parameter | Influence on Synthesis | Examples |

|---|---|---|

| Acid Concentration | Activates alcohol leaving groups. | High concentration of HCl needed for Sₙ1 conversion of tertiary alcohols. pbworks.com |

| Temperature | Controls reaction rate and minimizes side reactions. | Controlled heating to 60°C to complete SOCl₂ reaction. google.com |

| Solvent | Affects reaction rate (Sₙ2) and stabilizes reagents (Grignard). | Polar aprotic solvents (e.g., acetone) for Sₙ2; Ethers (e.g., THF) for Grignard reactions. pressbooks.pubacs.org |

| Catalyst | Increases reaction rate and can influence selectivity. | DMF or TiCl₄ with SOCl₂ to accelerate chlorination. youtube.comnih.gov |

Side Product Formation and Mitigation Strategies

The synthesis of this compound is susceptible to several side reactions that can lower the yield and purity of the desired product. The principal competing pathways are elimination and rearrangement reactions, both of which are highly dependent on the specific reaction conditions employed.

Elimination Reactions (E1, E2) Leading to Alkenes

During the synthesis of haloalkanes, elimination reactions frequently compete with the desired substitution pathways. ck12.org These reactions, termed dehydrohalogenation, involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form an alkene. chemicalnote.compharmaguideline.com The two primary mechanisms for elimination are E1 (unimolecular) and E2 (bimolecular).

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which then loses a proton to form a double bond. chemicalnote.compharmaguideline.com This pathway is common for tertiary alkyl halides, like the precursors to this compound, especially in the presence of weak bases and polar protic solvents which stabilize the carbocation. ck12.orgchemicalnote.com

The E2 mechanism is a single-step, concerted reaction where a strong base removes a proton at the same time the halide leaving group departs. ck12.orgwikipedia.org The rate of an E2 reaction depends on the concentration of both the substrate and the base. chemicalnote.com

In the context of synthesizing this compound, if a tertiary carbocation is formed as an intermediate, it can undergo elimination (E1) to produce alkenes such as 2-methyl-3-buten-2-ol (B93329) or isobutylene (B52900) derivatives, particularly at higher temperatures. ck12.orgoc-praktikum.de The use of a strong base in the reaction mixture would favor the E2 mechanism, leading to similar alkene byproducts. wikipedia.org According to Zaitsev's rule, elimination reactions tend to produce the most stable, most substituted alkene as the major product. iitk.ac.in

Rearrangement Reactions

Addition reactions to alkenes or substitution reactions at alcohols that proceed through a carbocation intermediate are susceptible to molecular rearrangements. masterorganicchemistry.com These rearrangements occur when a more stable carbocation can be formed through the migration of a neighboring group, typically a hydride ion (H⁻) or an alkyl group. masterorganicchemistry.com Carbocation stability follows the order: tertiary > secondary > primary. masterorganicchemistry.com

For instance, in a synthesis pathway for this compound that involves the acid-catalyzed hydration or hydrochlorination of an alkene precursor, an initial secondary carbocation could rearrange to a more stable tertiary carbocation. pressbooks.publibretexts.org This would lead to the formation of a constitutional isomer of the target product rather than this compound itself. chemistrysteps.com While the tertiary carbocation that would lead to this compound is already relatively stable, the possibility of rearrangements in precursor steps must be carefully considered to avoid isomeric impurities. pbworks.com

Impact of Reaction Conditions on Product Distribution

The distribution between substitution, elimination, and rearrangement products is highly sensitive to the reaction conditions. By carefully controlling these parameters, it is possible to favor the formation of the desired this compound and minimize side products.

Key factors include:

Temperature: Higher temperatures generally favor elimination reactions over substitution because elimination has a higher activation energy and results in an increase in entropy. ck12.org

Solvent: The choice of solvent can significantly influence the reaction pathway. Polar protic solvents (e.g., water, alcohols) can stabilize carbocation intermediates, favoring E1 and Sₙ1 reactions. studysmarter.co.uk Polar aprotic solvents are known to favor E2 reactions. iitk.ac.in

Base/Nucleophile: The nature of the base or nucleophile is critical. Strong, bulky bases tend to favor E2 elimination. Weakly basic, good nucleophiles favor Sₙ2 substitution, while weak bases that are also weak nucleophiles favor E1 and Sₙ1 pathways. wikipedia.org

Substrate Structure: Tertiary substrates, such as the precursors to this compound, are prone to E1 reactions due to the stability of the resulting tertiary carbocation. ck12.orgchemicalnote.com

The following table summarizes the general effects of reaction conditions on the competition between major reaction pathways.

| Factor | Favors Substitution (Sₙ1/Sₙ2) | Favors Elimination (E1/E2) | Favors Rearrangement |

| Temperature | Lower Temperatures | Higher Temperatures | Can be temperature-dependent |

| Solvent | Polar aprotic (Sₙ2), Polar protic (Sₙ1) | Polar aprotic (E2), Polar protic (E1) | Polar solvents that stabilize carbocations |

| Base/Nucleophile | Strong nucleophile, weak base (Sₙ2) | Strong, sterically hindered base (E2) | Conditions that generate carbocations |

| Substrate | Primary > Secondary (Sₙ2), Tertiary (Sₙ1) | Tertiary > Secondary > Primary (E1/E2) | Substrates forming unstable carbocations |

Novel Synthetic Approaches

Recent advancements in synthetic chemistry offer more sophisticated and controlled methods for producing complex molecules like this compound, including chemoenzymatic and organometallic strategies.

Chemoenzymatic Methods for Stereoselective Synthesis of Chloro-butanols

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for creating chiral molecules with a specific three-dimensional arrangement (stereoisomers). mdpi.com For chlorobutanol (B1668791) derivatives, enzymes such as alcohol dehydrogenases (ADHs) can be used for the highly enantioselective reduction of a precursor ketone (e.g., a chloro-ketone) to a specific chiral alcohol. nih.gov

This method involves a two-step process:

Enzymatic Reduction: A prochiral chloroalkyl ketone is reduced using a whole-cell biocatalyst (like baker's yeast or specific bacteria) that expresses a stereoselective ADH. mdpi.com This step establishes the desired chirality at the alcohol center.

Chemical Modification: The resulting optically active chlorohydrin can then be used in further chemical steps. mdpi.com

This approach allows for the synthesis of specific enantiomers of chlorohydrins, which are valuable chiral building blocks. mdpi.comnih.gov

The table below presents examples of chemoenzymatic approaches for synthesizing chiral molecules, illustrating the principles applicable to chlorobutanol synthesis.

| Enzyme/Biocatalyst Source | Substrate Type | Product Type | Key Advantage |

| Baker's Yeast | α-, β-, γ-chloroalkyl arylketones | Optically active chlorohydrins | High enantiomeric ratios (up to 95:5) |

| Ene-Reductase (ER) & ADH | α-chloro-tetrasubstituted cyclohexenone | Chiral chlorohydrin | One-pot cascade process, high stereoselectivity |

| Aspartate Aminotransferase (AAT) | Oxalylcyclobutanecarboxylic acids | Stereoisomers of carboxycyclobutyl)glycine | High enantiomeric excess |

Exploration of Organometallic Reagents in Tertiary Alcohol Synthesis

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful tools for forming carbon-carbon bonds and are widely used to synthesize alcohols. readchemistry.comlibretexts.org The carbon atom bonded to the metal is highly nucleophilic and readily attacks the electrophilic carbon of a carbonyl group (like in a ketone or ester). libretexts.org

A general strategy for synthesizing a tertiary alcohol involves the reaction of an organometallic reagent with a ketone or an ester. transformationtutoring.com For this compound, a potential organometallic route could involve:

Reaction with a Ketone: Reacting 4-chloro-2-butanone with a methyl Grignard reagent (CH₃MgX) or methyllithium (B1224462) (CH₃Li). The methyl group would add to the carbonyl carbon, and subsequent protonation would yield the tertiary alcohol.

Reaction with an Ester: Reacting an ester, such as methyl 3-chloropropanoate (B8744493), with two equivalents of a methyl organometallic reagent. The first equivalent adds to form a ketone intermediate, which then immediately reacts with the second equivalent to form the tertiary alcohol after workup. transformationtutoring.comuoanbar.edu.iq

A significant challenge in this approach is the potential reactivity of the organometallic reagent with the chloro-substituent on the substrate. Organometallic reagents are strong bases and can induce elimination or other side reactions. libretexts.org Therefore, careful selection of reagents and reaction conditions, such as low temperatures, is crucial for success.

| Organometallic Reagent | Carbonyl Substrate | Alcohol Product |

| Grignard Reagent (R-MgX) | Aldehyde | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Ketone | Tertiary Alcohol |

| Grignard Reagent (R-MgX) | Ester (2 equivalents needed) | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | Aldehyde | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Ketone | Tertiary Alcohol |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methyl 2 Butanol

Reactions Involving the Chlorine Atom

The chlorine atom in 4-chloro-2-methyl-2-butanol is located on a primary carbon, which significantly influences its reactivity, particularly in nucleophilic substitution reactions.

The structure of this compound allows for competition between SN1 and SN2 nucleophilic substitution pathways, depending on the reaction conditions.

SN1 Pathway : Under acidic conditions, the hydroxyl group can be protonated, converting it into a good leaving group (water). Departure of the water molecule would form a stable tertiary carbocation. A nucleophile can then attack this carbocation. This pathway is characteristic of reactions involving tertiary alcohols, such as the conversion of 2-methyl-2-butanol (B152257) to 2-chloro-2-methylbutane using concentrated HCl. xula.edubrainly.comyoutube.com

SN2 Pathway : The chlorine atom is attached to a primary carbon, which is sterically accessible and thus favors the bimolecular SN2 mechanism. In this pathway, a nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.

Research on the closely related compound, 4-chloro-2-butanol, in reaction with aqueous sodium hydroxide (B78521) provides insight into the competing pathways. In this study, bimolecular substitution (SN2), leading to the formation of a diol, was found to be a minor but significant pathway. umich.edu

A dominant reaction pathway for this compound under basic conditions is intramolecular nucleophilic substitution (SNi). In the presence of a base, such as aqueous sodium hydroxide, the hydroxyl group is deprotonated to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the primary carbon atom bonded to the chlorine.

This intramolecular cyclization results in the displacement of the chloride leaving group and the formation of a four-membered cyclic ether known as an oxetane (B1205548). umich.edu Specifically, this compound would cyclize to form 2,2-dimethyloxetane (B3031686). nih.gov This type of ring-closing etherification is a variation of the Williamson ether synthesis. researchgate.net

Detailed mechanistic studies on the analogous compound 4-chloro-2-butanol reacting with aqueous NaOH have shown that this intramolecular substitution (SNi) pathway is the major route, accounting for a significant portion of the total reaction products. umich.edu This preference is attributed to favorable conformational factors in the intermediate chloroalkoxy anion that facilitate the ring-closing reaction. umich.edu

| Reaction Pathway | Mechanism | Product | Yield (%) |

|---|---|---|---|

| Intramolecular Substitution | SNi | 2-Methyloxetane | 74% |

| Bimolecular Substitution | SN2 | Butane-1,3-diol | 12% |

| 1,4-Elimination | E | Fragmentation Products | 11% |

This data for a close structural analog strongly suggests that the formation of 2,2-dimethyloxetane via an SNi mechanism is the predominant reaction for this compound under basic conditions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Bimolecular Substitution (SN2) with Amines (e.g., Isopropylamine) and Aqueous Bases

Bimolecular substitution (SN2) is a competing pathway in the reaction of chlorohydrins with bases, although it is often not the dominant route. In the case of 4-chloro-2-butanol (a close structural analog), its reaction with aqueous sodium hydroxide (NaOH) demonstrates that direct bimolecular substitution is a minor but significant pathway. umich.eduumich.edu

Research indicates that the reaction of 4-chloro-2-butanol with aqueous NaOH yields a mixture of products where the SN2 pathway, leading to the formation of a 1,3-diol, accounts for approximately 12% of the total reaction. umich.edu The primary competing pathways are intramolecular substitution (SNi) and 1,4-elimination.

When reacting with amines such as isopropylamine, the direct SN2 mechanism is considered quite unlikely. umich.edu The more predominant mechanism involves an initial intramolecular substitution (SNi) to form an oxetane intermediate (2-methyloxetane). This cyclic ether then undergoes a subsequent SN2 reaction with another molecule of the amine to yield the final product, 4-isopropylamino-2-butanol. umich.edu

| Reaction Pathway | Mechanism | Product Type | Contribution (%) |

|---|---|---|---|

| Intramolecular Substitution | SNi | Oxetane | 74% |

| Bimolecular Substitution | SN2 | 1,3-Diol | 12% |

| 1,4-Elimination | E1cb/E2 | Fragmentation Products | 11% |

Elimination Reactions (E1 and E2 mechanisms)

Elimination reactions are a key aspect of the reactivity of haloalkanes and alcohols, typically proceeding through E1 (unimolecular) or E2 (bimolecular) mechanisms to form alkenes. lumenlearning.comyoutube.com For primary alkyl halides, the E2 mechanism is often favored in the presence of a strong base. lumenlearning.com In the context of this compound, both 1,4- and 1,2-elimination pathways are mechanistically possible.

The 1,2-elimination (or β-elimination) pathway leads to the formation of unsaturated alcohols. This reaction involves the removal of the chlorine atom and a hydrogen atom from an adjacent carbon. For chlorohydrins, the stability of the resulting unsaturated alcohol product can influence the favorability of this pathway. umich.edu In the case of 4-chloro-2-butanol, 1,2-elimination is not a major pathway compared to its isomer, 3-chloro-1-butanol, where it accounts for 25% of the reaction products. umich.edu The relative instability of the potential unsaturated alcohol products from 4-chloro-2-butanol makes this a less competitive route compared to intramolecular substitution and fragmentation.

Hydrolysis in Aqueous Media

Hydrolysis of this compound in a neutral aqueous medium is generally slow. However, in the presence of an aqueous base like sodium hydroxide, the reaction proceeds through multiple pathways. The specific pathway corresponding to hydrolysis is the bimolecular substitution (SN2) reaction, where a hydroxide ion acts as the nucleophile. umich.edu This direct substitution displaces the chloride ion to form 2-methylbutane-1,3-diol. As noted previously, this SN2 hydrolysis pathway constitutes about 12% of the total reaction in an aqueous basic solution. umich.eduumich.edu An SN1 mechanism, which would involve the formation of a primary carbocation, is not favored for this substrate. askfilo.com

Stereochemical Considerations in Reactions

The stereochemical outcome of a reaction is crucial, especially when chiral centers are involved. Nucleophilic substitution reactions are classified by their stereochemical consequences: retention of configuration, inversion of configuration, or a mix of both (racemization).

Retention and Inversion of Configuration

The concepts of retention and inversion are central to understanding substitution mechanisms. Retention of configuration implies that the spatial arrangement of the bonds at a stereocenter remains the same in the product as it was in the reactant. vedantu.commedium.com Inversion of configuration, often called a Walden inversion, means the arrangement has been inverted, much like an umbrella turning inside out in the wind. medium.combyjus.com

The bimolecular substitution (SN2) pathway, which is a minor but present route for this compound, is fundamentally stereospecific and always proceeds with inversion of configuration. neetchennai.comlibretexts.org This is because the SN2 mechanism involves a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. byjus.comlibretexts.org Although the carbon atom bearing the chlorine in this compound is not a stereocenter, the SN2 reaction mechanism dictates that if it were chiral, inversion would occur.

Conversely, an SN1 reaction, which proceeds through a planar carbocation intermediate, typically results in a mixture of both retention and inversion products, leading to racemization. vedantu.comneetchennai.com However, since this compound is a primary chloride, it does not readily undergo SN1 reactions at the carbon-chlorine bond. youtube.com

Influence of Substituent Effects and Conformational Factors on Reaction Pathways

The reaction pathways of this compound are significantly governed by the interplay of electronic substituent effects and stereochemical conformational factors. In alkaline conditions, 1,3-halohydrins like this compound can undergo several competing reactions: intramolecular substitution (SNi), bimolecular substitution (SN2), 1,4-elimination (fragmentation), and 1,2-elimination. umich.edu The structure of the substrate is a critical determinant of which pathway predominates.

For this compound, both the positive inductive effect (+I) of the methyl group and specific conformational factors of the intermediate γ-chloroalkoxy anion strongly favor the intramolecular substitution (SNi) pathway. researchgate.net This reaction leads to the formation of a cyclic ether, specifically 2-methyloxetane. umich.edu The +I effect of the alkyl group increases electron density on the oxygen atom of the alkoxy anion, enhancing its nucleophilicity for the intramolecular attack on the carbon bearing the chlorine atom.

Concurrently, the conformation of the intermediate chloroalkoxy anion plays a crucial role. For the SNi reaction to occur efficiently, the molecule must adopt a conformation that allows for the backside attack of the oxygen anion on the carbon-chlorine bond, resembling the geometry of a five-membered transition state. In this compound, this conformation is readily accessible. umich.edu

The influence of these factors is clearly illustrated when comparing the reactivity of this compound with its isomer, 3-chloro-1-butanol, under identical alkaline conditions. In 3-chloro-1-butanol, the chlorine atom is on a secondary carbon, and the electronic and conformational factors are less favorable for the SNi reaction. umich.edu Consequently, its reaction is dominated by 1,4-elimination (72%) and 1,2-elimination (25%), with the SNi pathway accounting for only 2% of the products. researchgate.net In stark contrast, the reaction of this compound is overwhelmingly dominated by the SNi pathway (74%). researchgate.netumich.edu This highlights the decisive role of substituent placement and conformational freedom in directing the reaction mechanism.

The reaction of this compound with isopropyl amine also proceeds predominantly via an SNi-mechanism, first forming 2-methyloxetane, which is then opened by the amine. researchgate.net

Kinetic Studies and Mechanistic Elucidation

Determination of Reaction Rates

Kinetic studies are essential for quantifying the speed of chemical reactions and understanding their mechanisms. For this compound, kinetic measurements have been performed to determine the rates of its decomposition in the presence of a base like sodium hydroxide (NaOH).

In a study by Pihlaja et al., the reaction of this compound with aqueous NaOH was investigated. umich.edu The total reaction is dominated by intramolecular substitution (SNi), with smaller contributions from bimolecular substitution (SN2) and 1,4-elimination. umich.edu The relative rates of these competing pathways dictate the final product distribution.

The following table summarizes the product distribution from the reaction with NaOH, which reflects the relative rates of the different reaction pathways.

| Reaction Pathway | Product | Percentage of Total Reaction (%) |

|---|---|---|

| Intramolecular Substitution (SNi) | 2-Methyloxetane | 74 |

| Bimolecular Substitution (SN2) | 2-Methyl-1,3-butanediol | 12 |

| 1,4-Elimination (Fragmentation) | Acetone (B3395972) and Ethene | 11 |

| 1,2-Elimination | Not specified/minor | < 3 |

Analysis of Rate-Determining Steps

For the reaction of this compound in an alkaline medium, the mechanism involves an initial, rapid acid-base reaction where the hydroxide ion deprotonates the alcohol to form a γ-chloroalkoxy anion intermediate. umich.edu This is followed by one of the competing pathways (SNi, SN2, or elimination).

Given that the SNi pathway is dominant (74%), its rate-determining step is of primary interest. The SNi reaction is an intramolecular nucleophilic substitution. After the initial rapid deprotonation, the subsequent step is the intramolecular cyclization where the newly formed alkoxy anion attacks the carbon atom bonded to the chlorine, displacing the chloride ion to form the oxetane ring. This cyclization step is the rate-determining step for the SNi pathway. The speed of this step is highly dependent on the conformational factors discussed previously, as the molecule must achieve the correct geometry for the intramolecular attack to occur. umich.edu The cleavage of the carbon-chlorine bond is a key event in this slow step. amelica.org

Computational Chemistry Approaches to Predict Stability and Reactivity (e.g., DFT for pKa, reaction pathways)

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting molecular stability, and calculating properties like acidity (pKa). Density Functional Theory (DFT) is a widely used quantum mechanical method that can offer deep insights into reaction pathways and energetics.

Reaction Pathways: DFT is also extensively used to map out the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This approach can elucidate the detailed mechanism and predict which reaction pathway is energetically favored. For a related compound, 4-chloro-1-butanol, a DFT study of its gas-phase pyrolysis investigated two different molecular elimination pathways. amelica.org The calculations identified the structures of the transition states for each pathway and determined the corresponding activation energies. amelica.org The study concluded that the breaking of the C-Cl bond is the rate-determining step in both pathways. amelica.org A similar computational approach could be applied to this compound to model its SNi, SN2, and elimination reactions in the presence of a base. By calculating the activation energy barriers for each competing pathway, one could computationally verify that the SNi reaction has the lowest energy barrier, confirming the experimental observation that it is the major reaction pathway.

Advanced Analytical Techniques for Characterization of 4 Chloro 2 Methyl 2 Butanol and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its functional groups, bonding, and atomic connectivity can be obtained.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-methyl-2-butanol is distinguished by characteristic absorption bands corresponding to the vibrations of its key functional groups: the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bond.

The presence of the tertiary alcohol is confirmed by a strong, broad absorption peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. brainly.com This broadening is a result of intermolecular hydrogen bonding. The C-Cl bond, characteristic of alkyl halides, displays a stretching vibration in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. brainly.com The specific frequency can provide clues about the substitution pattern of the carbon atom to which the chlorine is attached.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Medium to Strong |

| C-Cl (Alkyl Halide) | Stretching | 600 - 800 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show four distinct signals: a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton, and two triplets for the two non-equivalent methylene (B1212753) (-CH₂-) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the two methylene carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. magritek.comacs.org A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. magritek.com This technique is invaluable for unambiguously assigning the carbon signals observed in the standard ¹³C NMR spectrum. acs.org

| Atom Type | Structure Fragment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|---|---|

| Methyl | (C H₃)₂C(OH)- | ~1.2 (singlet, 6H) | ~25-30 | Positive |

| Methylene | -C(OH)C H₂- | ~2.0 (triplet, 2H) | ~45-50 | Negative |

| Methylene | -C H₂Cl | ~3.7 (triplet, 2H) | ~40-45 | Negative |

| Quaternary Carbon | -(CH₃)₂C (OH)- | N/A | ~70-75 | Absent |

| Hydroxyl | -OH | Variable (singlet, 1H) | N/A | N/A |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. edubirdie.com When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and specific method for identifying and quantifying compounds in complex mixtures. edubirdie.com

The electron ionization (EI) mass spectrum of this compound (molecular weight: 122.59 g/mol ) would show a molecular ion peak (M⁺). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 122 and 124, which is a characteristic signature for a monochlorinated compound. researchgate.net

The fragmentation pattern is also highly informative. A prominent peak in the spectrum is observed at m/z 59. nih.govresearchgate.net This corresponds to the stable [C₃H₇O]⁺ ion, formed by the cleavage of the C-C bond adjacent to the oxygen, which is essentially protonated acetone (B3395972). researchgate.net This fragmentation is a key piece of evidence confirming the tertiary alcohol structure.

| m/z Value | Proposed Ion Structure | Significance |

|---|---|---|

| 122/124 | [C₅H₁₁ClO]⁺ | Molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 107/109 | [M - CH₃]⁺ | Loss of a methyl group. |

| 59 | [(CH₃)₂C=OH]⁺ | Base peak resulting from alpha-cleavage; indicative of a 2-methyl-2-ol structure. nih.govresearchgate.net |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. nih.gov |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. However, compounds like this compound, which are saturated aliphatic alcohols and alkyl halides, lack extensive systems of conjugated π-bonds.

Their electronic transitions consist primarily of high-energy σ → σ* and n → σ* transitions. These transitions occur at wavelengths below 200 nm, which is in the "vacuum UV" region and outside the range of standard UV-Vis spectrophotometers (typically 200-800 nm). Therefore, this compound is essentially transparent in the UV-Vis region and does not exhibit a characteristic spectrum with this technique.

Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. postnova.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds without decomposition. postnova.com It is exceptionally well-suited for assessing the purity of this compound and for its quantitative determination. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the gaseous mobile phase (typically an inert gas like helium) and the liquid or solid stationary phase within the column. postnova.com

The purity of a sample of this compound can be determined by the presence of a single major peak in the resulting chromatogram. The area under the peak is proportional to the amount of the compound, allowing for precise quantitative analysis when calibrated with known standards. GC is also sensitive enough to separate it from closely related isomers. For instance, research has shown that 4-chloro-2-methylbutan-2-ol and its isomer, 3-chloro-2-methylbutan-2-ol, can be easily differentiated by their distinct retention times (10.15 minutes versus 8.03 minutes under specific conditions). researchgate.net

| Parameter | Typical Setting |

|---|---|

| Column Type | DB-624, DB-1, or DB-WAX capillary column. gcms.cz |

| Injector Temperature | 250 °C. gcms.cz |

| Carrier Gas | Helium or Hydrogen. gcms.cz |

| Oven Program | Initial temperature of 40°C, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 260 °C). gcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-chloro-2-methylbutane |

| 2-methyl-2-butanol (B152257) |

| 4-isopropylamino-2-butanol |

| 1-butanol |

| 2-methyl-2-propanol |

| 3-chloro-2-methylbutan-2-ol |

| 2-butanol |

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers and Related Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.org The method relies on pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). advancechemjournal.com Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), thereby enabling separation. libretexts.org

For a molecule like this compound, which possesses both a polar hydroxyl group and a moderately non-polar chloroalkyl chain, reversed-phase HPLC is a particularly suitable method. libretexts.org In this mode, the stationary phase is non-polar (e.g., octadecylsilane-coated silica), and a more polar mobile phase is used. basicmedicalkey.com Compounds are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column.

The goal of an HPLC method is to effectively separate the main compound from any impurities, synthetic intermediates, or degradation products. advancechemjournal.com In the context of this compound, potential related compounds could include constitutional isomers or unreacted starting materials. HPLC can achieve high-resolution separations of these closely related structures. The effectiveness of the separation is quantified by parameters such as the retention factor (k), selectivity (α), and resolution (Rs). basicmedicalkey.com

Research Findings: The separation of isomers is a key application of HPLC. sigmaaldrich.com For instance, a synthesis of this compound might result in impurities such as its isomer, 3-chloro-1-butanol. An optimized reversed-phase HPLC method could effectively resolve these two compounds. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be fine-tuned to achieve baseline separation (Rs ≥ 1.5).

Below is a representative data table illustrating a hypothetical HPLC separation of this compound from a related impurity.

Table 1: Illustrative HPLC Separation Data

| Compound | Retention Time (t_R) (minutes) | Resolution (R_s) |

|---|---|---|

| 3-Chloro-1-butanol | 4.8 | - |

| This compound | 6.2 | 2.1 |

Chromatographic Conditions: Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile:Water (60:40 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is the most definitive analytical technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of the diffracted spots, a detailed three-dimensional model of the molecule can be constructed.

This method provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how molecules are arranged relative to each other in the crystal lattice, including crucial information about intermolecular forces such as hydrogen bonding and van der Waals interactions. For this compound, which is a solid, X-ray crystallography could elucidate the role of the hydroxyl group in forming hydrogen-bonded networks within the crystal structure. sigmaaldrich.com

Research Findings: While specific crystallographic data for this compound is not prominently featured in surveyed literature, the technique's applicability is well-established for its derivatives and related structures. researchgate.net An X-ray crystallographic analysis of this compound would yield a set of crystallographic parameters that uniquely define its solid-state structure. These parameters are essential for understanding its physical properties and for computational modeling studies.

The table below outlines the type of data that would be generated from a successful single-crystal X-ray diffraction experiment.

Table 2: Typical Parameters from X-ray Crystallographic Analysis

| Parameter | Description | Illustrative Value |

|---|---|---|

| Chemical Formula | C₅H₁₁ClO | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol | 122.59 |

| Crystal System | The crystal's symmetry class (e.g., Monoclinic) | Not Determined |

| Space Group | The specific symmetry group of the crystal | Not Determined |

| a, b, c (Å) | Dimensions of the unit cell | Not Determined |

| α, β, γ (°) | Angles of the unit cell | Not Determined |

| Volume (ų) | Volume of the unit cell | Not Determined |

| Z | Number of molecules per unit cell | Not Determined |

Applications of 4 Chloro 2 Methyl 2 Butanol in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

4-Chloro-2-methyl-2-butanol is a versatile compound utilized as a fundamental building block in the field of organic synthesis. pharmaffiliates.comcymitquimica.comchemicalbook.com Its chemical structure, featuring both a chlorine atom and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable precursor for a range of more complex molecules.

Precursor for Synthesis of Other Halogenated Compounds

The presence of a chlorine atom in this compound makes it a suitable starting material for the synthesis of other halogenated compounds. Through various substitution reactions, the chlorine atom can be replaced by other halogens, or the entire functional group can be modified to introduce halogens at different positions within the carbon skeleton. This capability is significant in the preparation of specialized chemical intermediates.

For instance, the reaction of 2-methyl-2-butanol (B152257) with concentrated hydrochloric acid is a known method for preparing 2-chloro-2-methylbutane. sigmaaldrich.com While this reaction starts from the parent alcohol, it illustrates the principle of converting the hydroxyl group to a chloro group, a transformation that is fundamental to the chemistry of halohydrins like this compound. The reactivity of the chlorine atom in this compound allows for its participation in nucleophilic substitution reactions, enabling the introduction of other functional groups.

Intermediate in the Formation of Heterocyclic Compounds (e.g., Oxetanes, Propylene (B89431) Oxide Intermediates)

This compound serves as a key intermediate in the synthesis of heterocyclic compounds, particularly oxetanes. The intramolecular reaction of this compound under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), leads to the formation of 2-methyloxetane. researchgate.netumich.edu This intramolecular substitution (SNi) reaction is a dominant pathway, accounting for a significant portion of the total reaction. researchgate.netumich.edu The rate of this ring closure is notably faster compared to similar reactions with other chlorohydrins like 3-chloro-1-propanol. researchgate.net

Furthermore, the reactions of related chlorohydrins, such as 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol, are known to proceed through a propylene oxide intermediate when reacting with amines like isopropyl amine. researchgate.netumich.edu This indicates that chlorohydrins structurally similar to this compound are precursors to epoxides, which are themselves important intermediates in organic synthesis. Propylene oxide is a significant industrial chemical used in the production of polyurethane plastics. wikipedia.orgscribd.com The synthesis of propylene oxide can be achieved through the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrochlorination. wikipedia.orgatamanchemicals.com

Role in the Synthesis of Pharmaceutically Relevant Molecules (e.g., Purine (B94841) Analogues, Anti-viral agents)

The structural motifs derived from this compound are found in molecules with potential pharmaceutical applications. While direct synthesis of specific drugs from this compound is not extensively documented in the provided results, its role as a precursor to key intermediates is evident. For example, related chlorohydrins are crucial in synthesizing building blocks for antiviral and anticancer agents.

Purine analogues, a class of compounds with significant therapeutic applications, can be synthesized from various precursors. rsc.orgrsc.org The synthesis of these analogues often involves the alkylation of a purine core with a suitable side chain. derpharmachemica.comresearchgate.net For instance, the synthesis of famciclovir, an antiviral drug, involves the key intermediate 4-amino-2-hydroxymethyl-1-butanol. derpharmachemica.comresearchgate.net While not a direct derivative, the butanol backbone with functional groups is a feature shared with this compound.

Additionally, 4'-substituted nucleoside analogs, which are investigated as potential antiviral agents, sometimes incorporate a chloromethyl group. researchgate.net For example, ALS-8176 is a prodrug of a 4'-chloromethyl-2'-deoxy-2'-fluoro nucleoside that was evaluated for the treatment of respiratory syncytial virus (RSV). researchgate.net This highlights the relevance of chloro-functionalized small molecules in the design of new therapeutic agents. The synthesis of various antiviral compounds, including those targeting influenza and tuberculosis, often involves heterocyclic scaffolds that can be constructed using intermediates derived from functionalized alcohols. mdpi.comdergipark.org.tr

Synthesis of Specialized Polymers and Materials

The reactivity of this compound, particularly its ability to form cyclic ethers like oxetanes, makes it a potential monomer or precursor for the synthesis of specialized polymers. The polymerization of cyclic ethers can lead to polyethers, a class of polymers with diverse applications. For instance, highly active light stabilizers for polymers can be produced through the reaction of 2,2,6,6-tetramethyl-4-cyano-4-hydroxypiperidine with 2-methyl-2-butanol. ecoinvent.org While this example uses the parent alcohol, it demonstrates the utility of such butanol derivatives in polymer science. The polymerization of oxetanes, which can be synthesized from this compound, is a known method for producing polyoxetanes. google.com

Reagent in Specific Chemical Transformations

Beyond its role as a building block, this compound can act as a reagent in specific chemical transformations. Its bifunctional nature allows it to participate in reactions where both the hydroxyl and chloro groups are involved. For example, in reactions with strong bases, it undergoes intramolecular cyclization, acting as a reagent for the in-situ generation of 2-methyloxetane. researchgate.netumich.edu This can be useful in one-pot syntheses where the oxetane (B1205548) is subsequently reacted with other nucleophiles.

Use in Analytical Chemistry as a Standard or Calibrant

In analytical chemistry, pure chemical compounds are essential for use as standards or calibrants to ensure the accuracy and reliability of analytical measurements. This compound, when available in a high purity form, can serve this purpose. sigmaaldrich.com It can be used to calibrate analytical instruments, such as gas chromatographs or mass spectrometers, for the identification and quantification of this specific compound or related halogenated alcohols in various sample matrices. Its distinct molecular weight and fragmentation pattern in mass spectrometry make it a suitable reference compound. nih.gov

Advanced Topics in Research on 4 Chloro 2 Methyl 2 Butanol

Computational Studies and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules like 4-chloro-2-methyl-2-butanol from a theoretical standpoint. These methods allow for the detailed examination of molecular structure, reactivity, and interactions, complementing experimental findings.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of this compound. wright.edu These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

High-level ab initio calculations have been successfully used to investigate the oxidation kinetics of the parent compound, 2-methyl-2-butanol (B152257) (2M2B). rsc.org Similar approaches for this compound would involve optimizing the molecular geometry to find the most stable arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. The potential energy surface can be characterized to understand the molecule's stability and reaction pathways. rsc.org

DFT studies, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to analyze geometries, interaction energies, and electronic properties of related butanol complexes. researchgate.net For this compound, these calculations would reveal how the presence of the electron-withdrawing chlorine atom influences the electron distribution across the molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in predicting the molecule's reactivity and the sites susceptible to nucleophilic or electrophilic attack. researchgate.netacs.org The molecular electrostatic potential (MEP) surface would visually map the electronic density, highlighting the negative potential around the electronegative oxygen and chlorine atoms, indicating likely sites for electrophilic attack. researchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents expected data based on typical results from quantum chemical calculations for similar halogenated alcohols.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| Dipole Moment (μ) | Higher than 2-methyl-2-butanol | Indicates increased overall molecular polarity due to the C-Cl bond. |

| HOMO-LUMO Energy Gap | ~5-7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative regions on Oxygen and Chlorine atoms | Identifies sites for electrophilic attack and hydrogen bonding. researchgate.net |

| Natural Bond Orbital (NBO) Charges | Negative partial charge on Cl and O; positive on adjacent C atoms | Quantifies the electron distribution and the inductive effect of the chlorine atom. researchgate.net |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comtandfonline.com For this compound, MD simulations can provide deep insights into its conformational flexibility and the nature of its intermolecular interactions in various environments.

MD simulations can model a system containing many molecules of this compound, either in a pure liquid state or dissolved in a solvent. By simulating the trajectories of these molecules, researchers can analyze:

Conformational Preferences: The molecule can adopt different spatial arrangements (conformers) due to rotation around its single bonds. MD simulations can determine the relative populations and energies of these conformers.

Hydrogen Bond Networks: The simulations can characterize the dynamics of hydrogen bond formation and breakage, including the average number of hydrogen bonds per molecule and their lifetimes. Studies on similar alcohols show complex hydrogen-bonded networks, such as hexamers or helical chains, can form in the solid state. researchgate.net

Solvation Structure: When simulated in a solvent like water, MD can reveal how solvent molecules arrange around the solute, providing a microscopic picture of solvation.

Predicting thermodynamic properties such as solubility and activity coefficients is crucial for chemical process design and environmental fate modeling. doi.org Computational models are often used to correlate and predict these parameters.

For the parent compound, 2-methyl-2-butanol, the Abraham solvation parameter model has been used to develop correlations for predicting solute transfer based on experimentally measured infinite dilution activity coefficients and solubility data. researchgate.net Similar methodologies can be applied to this compound. The process involves measuring solubility in a range of solvents and fitting the data to thermodynamic models. researchgate.net

Commonly used models include:

The Modified Apelblat Equation: An empirical model that correlates solubility with temperature. doi.org

The λh (Buchowski) Equation: Another model relating solubility and temperature, useful for systems with strong intermolecular interactions. doi.org

NRTL (Non-Random Two-Liquid) Model: A local composition model that can predict phase equilibria and activity coefficients in liquid mixtures. doi.orgresearchgate.net

The Wilson Model: Another local composition model used for calculating phase equilibria. researchgate.net

These models use experimental data to fit parameters that describe the interactions between the solute and solvent, enabling the prediction of solubility under different conditions. doi.orgresearchgate.net The mixing Gibbs energy, enthalpy, and entropy, which describe the thermodynamics of the dissolution process, can also be calculated from these models. doi.orgresearchgate.net

Environmental Fate and Degradation Studies

Understanding how this compound behaves and degrades in the environment is essential for assessing its potential impact. Chlorinated organic compounds can be persistent in soil and groundwater. scispace.comcarusllc.com

The primary pathway for the atmospheric degradation of most alcohols and halogenated hydrocarbons is not direct photolysis (decomposition by sunlight) but rather reaction with photochemically-produced hydroxyl radicals (•OH). copernicus.orgnih.govacs.org Compounds like this compound are not expected to absorb significant radiation in the troposphere, making photolysis an unlikely degradation route. rsc.orgrsc.org

The atmospheric lifetime (τ) is therefore determined mainly by the rate of its reaction with •OH radicals. copernicus.orgrsc.org The reaction proceeds via hydrogen atom abstraction, where an •OH radical removes a hydrogen atom from the molecule to form water and a carbon-centered radical.

For this compound, there are several possible sites for H-atom abstraction:

The hydroxyl group (-OH)

The two methyl groups (-CH₃)

The two methylene (B1212753) groups (-CH₂-)

Theoretical studies on the reaction of •OH with 2-methyl-2-butanol show that abstraction from the methyl and methylene groups are the dominant channels. rsc.org The presence of the chlorine atom in this compound would influence the reaction rates at adjacent sites. The resulting alkyl radical then reacts rapidly with atmospheric oxygen (O₂), initiating a series of reactions that lead to smaller, oxygenated products. Based on studies of similar saturated alcohols, the atmospheric lifetime is expected to be on the order of a few days. copernicus.org

Table 2: Atmospheric Degradation Parameters (Illustrative) This table contains estimated values based on data for structurally similar alcohols and chlorinated compounds.

| Parameter | Estimated Value/Process | Reference Compound(s) |

|---|---|---|

| Primary Degradation Pathway | Reaction with •OH radicals | Saturated Alcohols, HCFCs copernicus.orgacs.org |

| Reaction Mechanism | H-atom abstraction | 2-methyl-2-butanol rsc.org |

| Estimated Atmospheric Lifetime (vs. •OH) | ~ 1-4 days | 3,3-dimethyl-1-butanol, 3,3-dimethyl-2-butanol (B106058) copernicus.org |

| Significance of Photolysis | Negligible in the troposphere | Halogenated anesthetics rsc.orgrsc.org |

The biodegradation of chlorinated compounds is a key process determining their persistence in water and soil. researchgate.net While many chlorinated organics are resistant to degradation, numerous microorganisms have evolved pathways to break them down. scispace.comresearchgate.net

For this compound, specific biodegradation studies are not widely available. However, pathways can be inferred from related compounds like chlorinated phenols. For example, a strain of Pseudomonas sp. has been shown to degrade 4-chlorophenol (B41353) via a chlorocatechol pathway. acs.org Similarly, an isolate from activated sludge was found to metabolize 4-chloro-2-methylphenol (B52076) through a modified ortho-cleavage pathway, identifying 2-methyl-4-carboxymethylenebut-2-en-4-olide as an intermediate. nih.gov

The biodegradation of this compound would likely involve the following steps:

Initial Oxidation: An initial attack by microbial oxygenase enzymes could hydroxylate the molecule, potentially at one of the methyl groups.

Dehalogenation: The removal of the chlorine atom is a critical step. This can occur either aerobically (often after initial oxidation) or anaerobically through reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. scispace.com

Chain Cleavage: Following dehalogenation and oxidation, the resulting aliphatic alcohol or ketone would be further metabolized through central metabolic pathways, such as the citric acid cycle, eventually leading to carbon dioxide and water.

The efficiency of these processes depends heavily on environmental conditions (e.g., aerobic vs. anaerobic) and the specific microbial communities present. scispace.comresearchgate.net

Hydrolytic Stability in Various pH Conditions

The stability of this compound's molecular structure is significantly influenced by the pH of its environment. Hydrolysis, a chemical reaction involving the breaking of a bond by water, is a key degradation pathway for this compound, particularly in aqueous solutions.

Research indicates that this compound is most stable in acidic conditions. europa.eu Specifically, in solutions with a pH of 5 or lower, it demonstrates considerable stability over extended periods, lasting for at least many months. europa.eu However, as the pH increases towards alkaline conditions, its stability markedly decreases. europa.eu The degradation process is catalyzed by hydroxide (B78521) ions (OH-), leading to the formation of hydrochloric acid and other acidic byproducts. researchgate.net This reaction can cause a drop in the pH of unbuffered solutions over time. europa.eu

This inherent instability in neutral to alkaline conditions is a critical consideration in its applications, particularly in pharmaceutical formulations where maintaining a specific pH is crucial for the stability and efficacy of the product. europa.euresearchgate.net

Pharmacological and Toxicological Research Contexts (Limited to Mechanisms and Interactions)

Mechanisms of Interaction with Biological Systems (e.g., Hydrogen Bonding, Molecular Targets)